4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Overview
Description
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a chemical compound. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular formula of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is C13H14N2O . The 1H-NMR Spectrum corresponds to the assigned structure .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The molecular weight of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is 214.26 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Isoxazolone derivatives, including those similar to 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, show significant biological and medicinal properties and constitute excellent intermediates for synthesizing numerous heterocycles. They undergo several chemical transformations, indicating their versatility in chemical synthesis and application in developing novel chemical entities (Laroum et al., 2019).
Biological and Medicinal Applications
Isoxazoline derivatives have been highlighted for their potential as anticancer agents, showing the importance of these compounds in the field of medicinal chemistry. These derivatives, found in natural sources, have been isolated and used as anticancer agents, underscoring the synthetic pathways to achieve these compounds and their significant structural-activity relationship (Kaur et al., 2014).
Pharmacological Relevance
Dopamine D2 receptor ligands, potentially including structures similar to this compound, are critical in treating neuropsychiatric disorders. These compounds' pharmacophores typically include aromatic moiety, cyclic amine, central linker, and lipophilic fragment, highlighting their importance in developing treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Green Chemistry and Catalysis
In the context of green chemistry, isoxazoline derivatives are utilized in the synthesis of heterocyclic compounds, indicating their role in environmentally friendly chemical processes. These applications include the construction of tetrahydrobenzo[b]pyrans using organocatalysts, showcasing the importance of isoxazolines in developing sustainable synthetic methodologies (Kiyani, 2018).
Environmental and Aquatic Toxicology
While not directly related to the exact compound , research on parabens, which share functional groups with isoxazoline derivatives, provides insight into the environmental fate and behavior of similar compounds. This research is crucial for understanding the ecological impact of such chemicals, including their biodegradability and potential as endocrine disruptors in aquatic environments (Haman et al., 2015).
Mechanism of Action
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . This includes the development of new synthetic strategies and designing of new isoxazole derivatives .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGEWKQWNBYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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